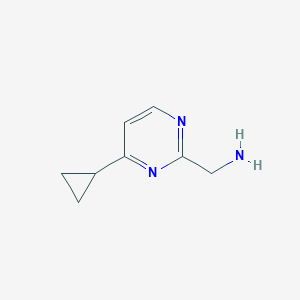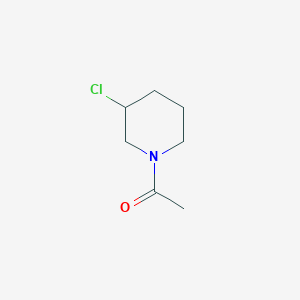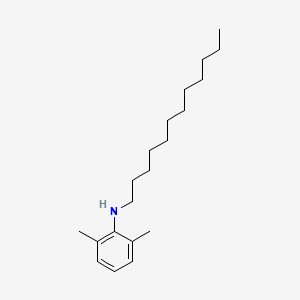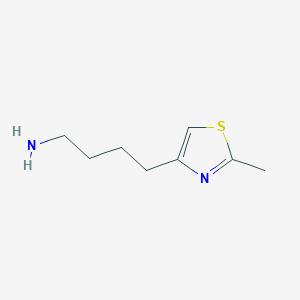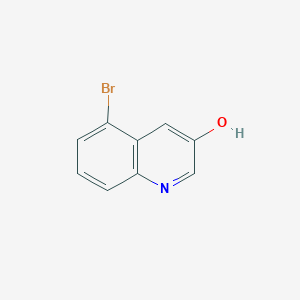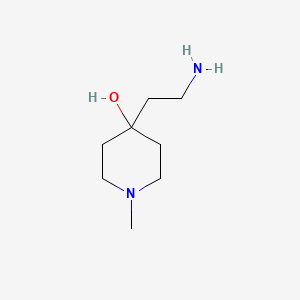
4-(2-アミノエチル)-1-メチルピペリジン-4-オール
説明
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Aminoethyl)-1-methylpiperidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethyl)-1-methylpiperidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
絹フィブロインの化学修飾
“4-(2-アミノエチル)-1-メチルピペリジン-4-オール”は、絹フィブロインの化学修飾に使用されており、絹の全体的な親水性と構造を調整することができます . このプロセスにより、特定の特性を持つ絹素材を製造することができ、繊維産業やバイオメディカルアプリケーションなど、さまざまな用途に適しています。
縮合反応における試薬
この化合物は、縮合反応における試薬としても使用されてきました . 縮合反応は、ポリマーの製造において重要です。そのため、この化合物はさまざまなタイプのポリマーの合成に使用できる可能性があります。
配位化学におけるリガンド
“4-(2-アミノエチル)-1-メチルピペリジン-4-オール”は、リガンドとして作用し、亜硝酸ニッケル(II)と反応してトランス-ビス[4-(2-アミノエチル)モルホリン]ジニトロニッケル(II)を形成することができます . これにより、配位化学や錯体金属イオンの合成における潜在的な用途が示唆されます。
染料やその他の有機化合物の合成
“4-(2-アミノエチル)-1-メチルピペリジン-4-オール”という特定の化合物は言及されていませんが、類似の化合物である“4-(2-アミノエチル)ベンゼンスルホンアミド”は、染料やその他の有機化合物の合成に使用されてきました . “4-(2-アミノエチル)-1-メチルピペリジン-4-オール”も同様の用途を持つ可能性があります。
ポリマー、界面活性剤、触媒の生成
同様に、特に言及されていませんが、類似の化合物は、ポリマー、界面活性剤、触媒の生成における基礎的な構成要素として使用されてきました . これにより、これらの分野における“4-(2-アミノエチル)-1-メチルピペリジン-4-オール”の潜在的な用途が示唆されます。
作用機序
Target of Action
It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), which is known to target serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF is known to covalently modify the hydroxyl group of serine residues in its target proteins, thereby inhibiting their activity .
Biochemical Pathways
For instance, it might affect the proteolytic activation of zymogens, the degradation of extracellular matrix proteins, or the regulation of blood coagulation .
Pharmacokinetics
Aebsf, a structurally similar compound, is known to be water-soluble . This suggests that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a potential serine protease inhibitor, it could prevent the proteolytic activation of certain proteins, thereby influencing various cellular processes .
Action Environment
The action of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL could be influenced by various environmental factors. For instance, the pH of the environment might affect its stability and activity. AEBSF, a structurally similar compound, is known to be more stable at low pH values . Therefore, the action, efficacy, and stability of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be pH-dependent.
生化学分析
Biochemical Properties
4-(2-Aminoethyl)-1-methylpiperidin-4-OL plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically inhibitory, as 4-(2-Aminoethyl)-1-methylpiperidin-4-OL acts as an irreversible inhibitor, modifying the hydroxyl groups of serine residues in the active sites of these enzymes .
Cellular Effects
The effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes . This inhibition can lead to reduced expression of pro-inflammatory mediators, thereby impacting cellular responses to inflammation.
Molecular Mechanism
At the molecular level, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL exerts its effects through binding interactions with biomolecules and enzyme inhibition. It covalently modifies the hydroxyl groups of serine residues in the active sites of serine proteases, leading to the formation of a stable sulfonyl enzyme derivative . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL change over time. The compound is relatively stable at low pH values and can maintain its inhibitory activity for up to six months when stored at 4°C . Its stability decreases at higher pH values, leading to a reduction in its inhibitory effects over time . Long-term studies have shown that it can extend the lifespan of mice with acute infections and inhibit apoptosis in certain cancer cell lines .
Dosage Effects in Animal Models
The effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL vary with different dosages in animal models. At lower doses, it has been shown to reduce inflammation and arthritis symptoms in rat models . At higher doses, it may exhibit toxic effects, although specific toxicological data for this compound are limited. It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of amine-containing compounds . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL within cells and tissues are facilitated by specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and can accumulate in certain tissues due to its interactions with binding proteins . This distribution pattern can influence its localization and accumulation within different cellular compartments.
Subcellular Localization
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is localized in various subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and interact with cytoplasmic proteins . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications, affecting its function and activity within the cell.
特性
IUPAC Name |
4-(2-aminoethyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAGIYZNRUVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650915 | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-87-7 | |
| Record name | 4-(2-Aminoethyl)-1-methyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


